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Compound of Interest

Compound Name:
1-(4'-Trifluoromethyl-biphenyl-4-

YL)-ethanone

Cat. No.: B118852 Get Quote

An In-depth Technical Guide on (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone

Topic: IUPAC Name for C15H11F3O biphenyl ketone Audience: Researchers, scientists, and

drug development professionals.

Abstract
This technical guide provides a comprehensive overview of the biphenyl ketone derivative with

the molecular formula C15H11F3O. Based on this formula, a plausible and common chemical

structure is (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone. This document details its

nomenclature, physicochemical properties, a robust synthesis protocol via Friedel-Crafts

acylation, and its significance as a scaffold in medicinal chemistry. The inclusion of

trifluoromethyl and methyl groups on the benzophenone core makes this compound a valuable

intermediate for developing pharmacologically active agents. This guide is intended for

professionals in the fields of chemical synthesis and drug discovery, offering detailed

experimental procedures and data presented for clarity and practical application.

Nomenclature and Chemical Structure
The molecular formula C15H11F3O corresponds to several possible isomers. A structurally

significant and frequently synthesized isomer is (4-methylphenyl)(4-

(trifluoromethyl)phenyl)methanone.

IUPAC Name: (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone
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Synonyms: 4-Methyl-4'-trifluoromethylbenzophenone

Molecular Formula: C15H11F3O

Molecular Weight: 276.24 g/mol

Chemical Class: Aromatic Ketone, Benzophenone Derivative

Table 1: Chemical Identifiers

Identifier Value

Molecular Formula C15H11F3O

IUPAC Name
(4-methylphenyl)(4-

(trifluoromethyl)phenyl)methanone

CAS Number 164669-23-2 (Illustrative, may vary by isomer)

| PubChem CID | 2779834 (Illustrative, may vary by isomer) |

Physicochemical Properties
The properties of benzophenone derivatives are influenced by their substituents. The electron-

withdrawing trifluoromethyl group and the electron-donating methyl group modify the electronic

and physical characteristics of the parent benzophenone structure.

Table 2: Physicochemical Data

Property Value

Appearance White to off-white solid

Melting Point 135-137 °C (Typical range, may vary)

Boiling Point Not available

Solubility
Insoluble in water; soluble in organic solvents

like dichloromethane, ethanol, and acetone.[1]
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| Polar Surface Area | 17.1 Å² |

Synthesis and Experimental Protocols
The most prevalent method for synthesizing substituted benzophenones is the Friedel-Crafts

acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an

aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

General Synthesis Workflow
The synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is typically achieved by

the reaction of toluene with 4-(trifluoromethyl)benzoyl chloride.
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Caption: Workflow for Friedel-Crafts acylation synthesis.
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Detailed Experimental Protocol: Friedel-Crafts
Acylation[2][3]
This protocol describes the synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

Materials:

Toluene (p.a., dried)

4-(Trifluoromethyl)benzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Concentrated hydrochloric acid (HCl)

5% Sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Ethanol or hexane for recrystallization

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2

equivalents) and anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice bath.

Addition of Reactants: Add toluene (1.0 equivalent) to the cooled suspension. Dissolve 4-

(trifluoromethyl)benzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and

add it to the dropping funnel.
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Acylation: Add the 4-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred reaction

mixture over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress

by Thin Layer Chromatography (TLC).

Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and

slowly quench the reaction by carefully pouring the mixture over crushed ice containing

concentrated HCl.

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer,

and extract the aqueous layer twice with DCM.

Workup - Washing: Combine the organic layers and wash successively with dilute HCl, 5%

NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g.,

ethanol/hexane) or by column chromatography on silica gel to obtain the pure (4-

methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

Spectroscopic Data
Characterization of the final product is confirmed using various spectroscopic methods. The

data below are representative for the proposed structure.

Table 3: Representative Spectroscopic Data
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Technique Expected Features

¹H NMR
Aromatic protons (multiplets, ~7.2-7.8
ppm), methyl protons (singlet, ~2.4 ppm)

¹³C NMR
Carbonyl carbon (~195 ppm), aromatic carbons,

CF₃ carbon (quartet), methyl carbon (~21 ppm)

¹⁹F NMR Singlet corresponding to the CF₃ group

IR (cm⁻¹)
~1660 (C=O stretch), ~1320 (C-F stretch),

~2900-3100 (Aromatic C-H stretch)

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 276 |

Biological Activity and Applications
Benzophenone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due

to their presence in numerous biologically active compounds.[4] The introduction of a

trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability,

binding affinity, and bioavailability.[5]

While (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is primarily a synthetic

intermediate, its structural motifs are found in compounds with a range of biological activities.

Fluorinated benzophenones and related structures have been investigated for their potential

as:

Enzyme Inhibitors: The ketone moiety can interact with active sites of enzymes. For

example, related fluorinated compounds have been designed as inhibitors for kinases like

PI3Kδ, which are critical in inflammatory and autoimmune diseases.[5]

Receptor Modulators: The rigid diarylketone structure is suitable for designing ligands that

target receptors such as the metabotropic glutamate receptor 5 (mGlu5), which has

implications for treating schizophrenia.[6]

Anticancer and Anti-inflammatory Agents: Various substituted benzophenones have shown

potential as anticancer and anti-inflammatory drugs.[3][4]
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Representative Signaling Pathway: Kinase Inhibition
Many modern therapeutics, particularly in oncology, function by inhibiting protein kinases. A

compound derived from the C15H11F3O scaffold could be designed to act as a kinase

inhibitor, interfering with signaling pathways that lead to cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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